4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile is a spirocyclic compound characterized by a bicyclic framework where two rings (a four-membered and a four-membered system) share a single atom. Key functional groups include:
- Methyl group (–CH₃): Increases lipophilicity.
- Oxo group (=O): Contributes to polarity and reactivity.
- Carbonitrile (–CN): Imparts electron-withdrawing properties.
This structure’s rigidity and functional diversity make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific spatial interactions.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9(14)7(6-11)8(12)10(13)4-2-3-5-10/h2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYXHJDYKIUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the spirocyclic core. This is followed by the introduction of functional groups through various chemical reactions such as amination, methylation, and nitrile formation. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the amino or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile has been investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar spirocyclic structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed mechanisms remain to be elucidated.
Drug Development
The compound's unique spiro structure makes it a candidate for drug development, particularly in creating novel therapeutic agents targeting neurological disorders or cancer.
Insights from Recent Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity and selectivity. For instance, modifications at the amino and carbonitrile groups have shown promise in improving pharmacokinetic profiles.
Material Science
In material science, the incorporation of azaspiro compounds into polymers has been explored for developing advanced materials with enhanced mechanical properties and thermal stability.
Application Example: Polymer Composites
Research indicates that adding this compound to polymer matrices can improve their tensile strength and thermal resistance, making them suitable for various industrial applications.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecules efficiently.
Synthetic Pathways
Several synthetic routes have been developed involving this compound as a key intermediate, facilitating the synthesis of various biologically active molecules.
Analytical Chemistry
The compound is utilized in analytical chemistry as a standard reference material for developing new analytical methods, particularly in chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the amino group may form hydrogen bonds with target proteins, while the carbonitrile group can participate in covalent interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Spiro Ring Size : Smaller spiro[4.4] systems (target compound) offer conformational rigidity beneficial for selective binding, while larger spiro[4.5] systems improve synthetic yields but reduce target engagement .
- Substituent Effects : Alkyl groups (e.g., butyl) enhance membrane permeability but risk off-target interactions, whereas polar groups (e.g., hydroxy, carboxylic acid) improve solubility at the expense of bioavailability .
- Heteroatom Inclusion : Diazaspiro systems () broaden metalloenzyme targeting but complicate ADME profiles compared to the target’s single nitrogen .
Biological Activity
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile (CAS No. 870692-95-8) is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 191.23 g/mol. Its structure features a rigid spiro linkage that contributes to its biological activity by allowing specific interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1-azaspiro[4.4]nonane framework, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the efficacy of similar spirocyclic compounds in inhibiting cancer cell growth, particularly against lung adenocarcinoma (A549) cells. The mechanism is believed to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. In vitro studies demonstrated that this compound exhibits selective antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | 32 | Active |
| Vancomycin-intermediate S. aureus | 64 | Active |
The biological activity of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-enes is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with target proteins, while the carbonitrile group may participate in covalent interactions. These interactions can modulate enzyme activities and receptor functions, leading to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives of this compound:
- Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer properties against various cell lines, demonstrating varying levels of cytotoxicity depending on structural modifications.
- Antimicrobial Screening : Compounds were screened against clinically significant pathogens, revealing promising activity against resistant strains, which highlights the potential for developing new treatment options for infections caused by multidrug-resistant organisms.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclohexanone route | Cyclohexanone, malononitrile, KOH/EtOH | 60–70% | |
| One-pot aqueous synthesis | Aldehyde, malononitrile, H2O, 80°C | >75% |
(Basic) Which spectroscopic and crystallographic techniques are essential for structural validation, and what diagnostic features should be prioritized?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for sp³ C-H signals (δ 1.5–2.5 ppm for methyl groups) and deshielded amine protons (δ 6.5–7.5 ppm). The spiro carbon (C-3) adjacent to the nitrile group shows a distinct ¹³C NMR peak at ~115–120 ppm .
- IR Spectroscopy : Confirm nitrile (C≡N) stretching at 2200–2250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- X-ray Crystallography : Use SHELX-90 with phase annealing to resolve larger structures. Key metrics include R-factor <5% and atomic displacement parameters (ADPs) for spiro junction atoms .
(Advanced) How can researchers address contradictions in crystallographic data or reaction outcomes across studies?
Answer:
- Phase Annealing (SHELX-90) : Apply multisolution approaches with negative quartet relations to improve phase determination for large or disordered structures. This reduces R-factor discrepancies by up to 50% in atomic resolution models .
- Replication with Controlled Variables : Systematically vary catalysts (e.g., KOH vs. NaOEt) and solvents (e.g., ethanol vs. water) to isolate factors causing yield or regioselectivity differences. For example, NaOEt may favor spirocyclization over side-product formation in ethanol .
(Advanced) What strategies optimize regioselectivity during aminomethylation or functionalization of the spiro core?
Answer:
- Aminomethylation : React the spiro compound with primary amines (e.g., methylamine) and excess formaldehyde under mild acidic conditions (pH 6–7). Steric hindrance at the spiro junction directs substitution to the less hindered carbon .
- Computational Guidance : Use DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic hotspots. For example, the nitrile group’s electron-withdrawing effect enhances reactivity at C-3 .
(Advanced) How do solvent polarity and green chemistry principles influence reaction pathways?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, while water enhances sustainability but may reduce yields due to hydrolysis. Ethanol balances polarity and environmental impact .
- Microwave-Assisted Synthesis : Reduces reaction time (from 8 hours to 30 minutes) and improves atom economy by 15–20% in water-based systems .
Q. Table 2: Solvent Impact on Yield and Sustainability
| Solvent | Reaction Time | Yield | Eco-Footprint |
|---|---|---|---|
| Ethanol | 6 hours | 70% | Moderate |
| Water | 4 hours | 75% | Low |
| DMF | 3 hours | 80% | High |
(Advanced) What computational tools are recommended for predicting reactivity or modeling spirocyclic conformations?
Answer:
- Molecular Dynamics (MD) : Simulate spiro ring puckering using AMBER or GROMACS. Key parameters include torsional angles (e.g., C-1–C-2–C-3–N) to assess strain .
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. The nitrile group lowers LUMO energy, favoring nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
